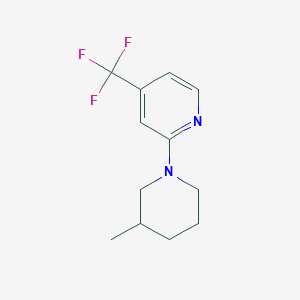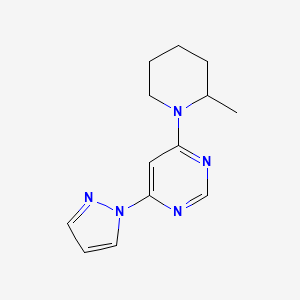
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodine substituents on the pyrazole ring imparts distinct chemical properties, making it a valuable compound for various synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the difluoromethylation of a suitable pyrazole precursor followed by iodination. The difluoromethylation can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under appropriate conditions . The iodination step can be carried out using iodine or iodine-containing reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Cross-Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-(Difluoromethyl)-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodo-1,3-dimethyl-1H-pyrazole:
5-(Trifluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness
The combination of the difluoromethyl and iodine substituents in 5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential use in multiple fields highlight its significance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H7F2IN2 |
|---|---|
Peso molecular |
272.03 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-4-iodo-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H7F2IN2/c1-3-4(9)5(6(7)8)11(2)10-3/h6H,1-2H3 |
Clave InChI |
NDNJGLYNAUKQEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1I)C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[Benzyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B15114805.png)
![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114824.png)
![2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine](/img/structure/B15114834.png)
![2-Tert-butyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B15114836.png)
![4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)

![4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114851.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)

![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)
